4-(5-Bromo-2-chlorophenoxy)piperidine
Description
4-(5-Bromo-2-chlorophenoxy)piperidine is a halogenated piperidine derivative characterized by a phenoxy substituent bearing bromine and chlorine at positions 5 and 2, respectively. This compound belongs to a class of bioactive molecules where the piperidine ring serves as a critical pharmacophore, often enhancing interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
1030613-71-8 |
|---|---|
Molecular Formula |
C11H13BrClNO |
Molecular Weight |
290.58 g/mol |
IUPAC Name |
4-(5-bromo-2-chlorophenoxy)piperidine |
InChI |
InChI=1S/C11H13BrClNO/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
InChI Key |
QEUYJPUVGNZMOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Halogen Position : The position of bromine and chlorine significantly impacts electronic properties. For instance, 2-chloro substitution (as in the target compound) may sterically hinder interactions compared to 4-chloro analogs .
- Dual Halogens: The presence of both Br and Cl (as in this compound) could enhance lipophilicity and binding affinity compared to mono-halogenated analogs like 4-(4-bromophenoxy)piperidine .
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